![molecular formula C6H6BrN3O3 B13047197 6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole](/img/structure/B13047197.png)
6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole is a heterocyclic compound that belongs to the class of imidazo[2,1-B]oxazoles. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 5th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-nitroimidazole with substituted thiiranes and diisopropylethylamine . The reaction is carried out under heating conditions to facilitate the formation of the desired oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
化学反応の分析
Types of Reactions
6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group at the 5th position can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Reduction Reactions: Formation of 6-amino-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole.
Oxidation Reactions: Formation of oxidized derivatives at the methyl group.
科学的研究の応用
6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antituberculosis agent. The compound has shown activity against drug-resistant strains of Mycobacterium tuberculosis.
Biological Research: The compound is used in studies related to its mechanism of action and its effects on various biological pathways.
Industrial Applications: It may be used in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
作用機序
The mechanism of action of 6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole involves its interaction with specific molecular targets within bacterial cells. The nitro group is believed to undergo bioreduction within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components . This mechanism is similar to that of other nitroimidazole-based compounds used in the treatment of tuberculosis.
類似化合物との比較
Similar Compounds
6-Nitro-2,3-dihydroimidazo[2,1-B][1,3]thiazoles: These compounds share a similar core structure but have a thiazole ring instead of an oxazole ring.
2-Bromo-6-methylpyridine: This compound has a similar bromine and methyl substitution pattern but lacks the nitro group and the oxazole ring.
6-Bromo-2-methylbenzo[d]thiazole: This compound has a similar bromine and methyl substitution pattern but features a benzothiazole ring instead of an oxazole ring.
Uniqueness
6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole is unique due to its specific substitution pattern and the presence of both a nitro group and an oxazole ring. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activity, particularly in the context of antituberculosis research.
特性
分子式 |
C6H6BrN3O3 |
|---|---|
分子量 |
248.03 g/mol |
IUPAC名 |
6-bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C6H6BrN3O3/c1-3-2-9-5(10(11)12)4(7)8-6(9)13-3/h3H,2H2,1H3 |
InChIキー |
KHDMINUWJMHAES-UHFFFAOYSA-N |
正規SMILES |
CC1CN2C(=C(N=C2O1)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



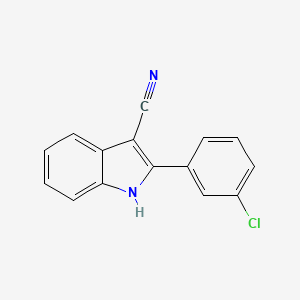
![(1S)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047126.png)
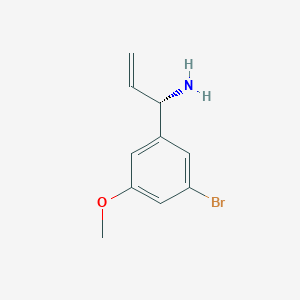
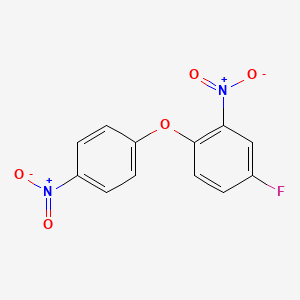

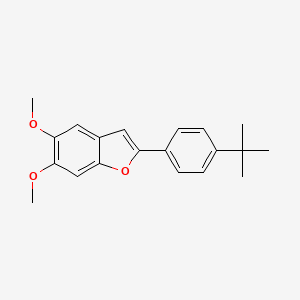
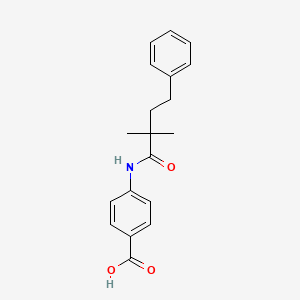
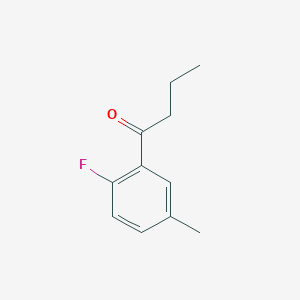
![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13047171.png)
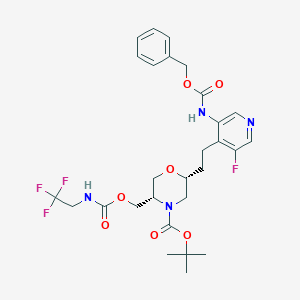

![2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13047198.png)

